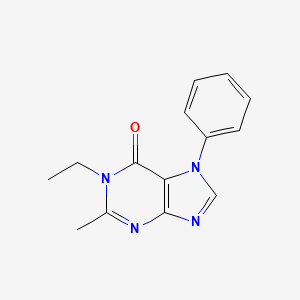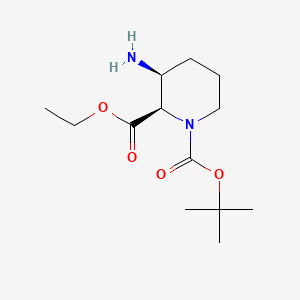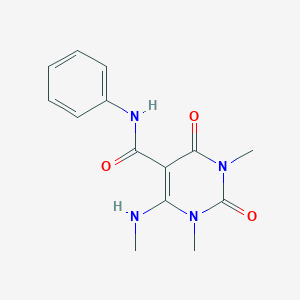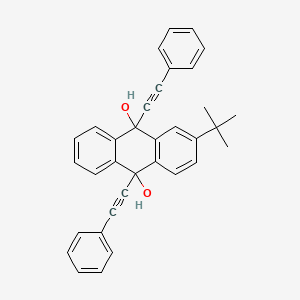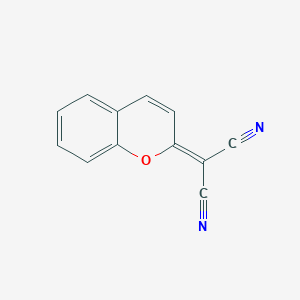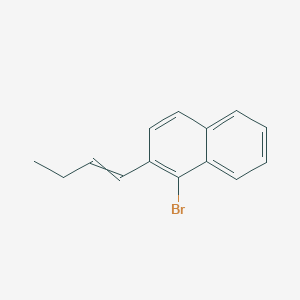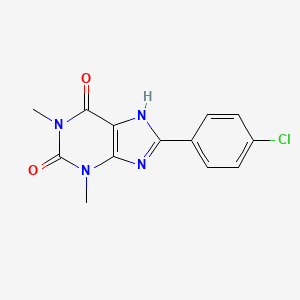![molecular formula C22H24N4O2 B14005274 N'-[6-[1-(dimethylamino)ethylideneamino]-9,10-dioxoanthracen-2-yl]-N,N-dimethylethanimidamide CAS No. 61907-22-0](/img/structure/B14005274.png)
N'-[6-[1-(dimethylamino)ethylideneamino]-9,10-dioxoanthracen-2-yl]-N,N-dimethylethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[6-(1-dimethylaminoethylideneamino)-9,10-dioxo-anthracen-2-yl]-n,n-dimethyl-ethanimidamide is a complex organic compound with a unique structure that includes an anthracene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(1-dimethylaminoethylideneamino)-9,10-dioxo-anthracen-2-yl]-n,n-dimethyl-ethanimidamide typically involves multi-step organic reactions. One common method includes the Beckmann rearrangement, which converts oximes into amides . The reaction conditions often require specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing advanced equipment to control reaction conditions such as temperature, pressure, and pH. The process is designed to maximize efficiency and minimize waste, adhering to green chemistry principles whenever possible.
Análisis De Reacciones Químicas
Types of Reactions
N-[6-(1-dimethylaminoethylideneamino)-9,10-dioxo-anthracen-2-yl]-n,n-dimethyl-ethanimidamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or loss of oxygen.
Substitution: This involves the replacement of one functional group with another, typically facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include dichloromethane, N,N-dimethylformamide, and various coupling agents . Reaction conditions such as temperature, solvent choice, and catalyst presence are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different anthracene derivatives, while substitution reactions can introduce new functional groups to the anthracene core.
Aplicaciones Científicas De Investigación
N-[6-(1-dimethylaminoethylideneamino)-9,10-dioxo-anthracen-2-yl]-n,n-dimethyl-ethanimidamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials, including dyes and polymers.
Mecanismo De Acción
The mechanism of action of N-[6-(1-dimethylaminoethylideneamino)-9,10-dioxo-anthracen-2-yl]-n,n-dimethyl-ethanimidamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other anthracene derivatives and amides with comparable structures. Examples are:
- N-[6-(1-dimethylaminoethylideneamino)-9,10-dioxo-anthracen-2-yl]-N,N-dimethylethanimidamide
- N,N-Dimethylethylamine
Uniqueness
What sets N-[6-(1-dimethylaminoethylideneamino)-9,10-dioxo-anthracen-2-yl]-n,n-dimethyl-ethanimidamide apart is its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
61907-22-0 |
|---|---|
Fórmula molecular |
C22H24N4O2 |
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
N'-[6-[1-(dimethylamino)ethylideneamino]-9,10-dioxoanthracen-2-yl]-N,N-dimethylethanimidamide |
InChI |
InChI=1S/C22H24N4O2/c1-13(25(3)4)23-15-7-9-17-19(11-15)21(27)18-10-8-16(12-20(18)22(17)28)24-14(2)26(5)6/h7-12H,1-6H3 |
Clave InChI |
JWSYRAOIYYVZLG-UHFFFAOYSA-N |
SMILES canónico |
CC(=NC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)N=C(C)N(C)C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-(2,4-Dichlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B14005191.png)



![Piperazine, 1-[(aminooxy)acetyl]-4-phenyl-](/img/structure/B14005216.png)
